molecular formula C19H18O6 B2354668 (Z)-6-methoxy-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one CAS No. 858764-56-4

(Z)-6-methoxy-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one

Cat. No.: B2354668
CAS No.: 858764-56-4
M. Wt: 342.347
InChI Key: GAXLSBBBMDPMSE-CHHVJCJISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(Z)-6-methoxy-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one” is a chemical compound with the molecular formula C26H24O7 . It has a molecular weight of 448.5 g/mol . The compound is also known by other names such as NPD2868 and AKOS002225093 .


Molecular Structure Analysis

The compound has a complex structure with multiple functional groups. It includes a benzofuran core, which is a heterocyclic compound, and multiple methoxy (-OCH3) groups attached to the benzene rings . The InChI and SMILES strings provide a textual representation of the compound’s structure .


Physical And Chemical Properties Analysis

The compound has several computed properties. It has a XLogP3-AA value of 4.9, indicating its lipophilicity, which can affect its absorption and distribution within the body . It has no hydrogen bond donors and 7 hydrogen bond acceptors . The compound has a topological polar surface area of 72.4 Ų and a complexity of 666 .

Scientific Research Applications

Synthesis and Biological Activity

Compounds related to (Z)-6-methoxy-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one have been synthesized for various scientific applications, particularly in the field of organic chemistry and medicinal research. For instance, derivatives of griseofulvin, a compound structurally related to this compound, have shown moderate antitumor and antimicrobial activities (Xia et al., 2011). These findings suggest potential therapeutic applications for compounds within this chemical class.

Antioxidant Properties

Research on benzofuran derivatives, a class to which this compound belongs, has demonstrated notable antioxidant activities. A study on novel synthetic benzofuran compounds revealed their effectiveness in scavenging free radicals and reducing oxidative stress, suggesting their potential as antioxidant agents (Ezzatzadeh & Hossaini, 2018).

Chemical Synthesis and Methodology Development

Benzofuran derivatives have been a focus in synthetic organic chemistry due to their presence in various bioactive compounds. Studies have been conducted to develop new synthetic methodologies for creating benzofuran derivatives, enhancing the efficiency and accessibility of these compounds for further research and application (Johansson & Samuelsson, 1984). These methods contribute to the broader field of organic synthesis, providing valuable tools for the production of complex molecules.

Mechanism of Action

Target of Action

The compound, also known as (2Z)-6-methoxy-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one, contains a trimethoxyphenyl (TMP) group . This TMP group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . The compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting targets such as tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .

Mode of Action

The TMP group has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer . The biological activity of such analogs decreases after the alteration of the TMP moiety .

Biochemical Pathways

The TMP group is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting . The affected pathways and their downstream effects are diverse, ranging from anti-cancer effects to anti-fungal and anti-bacterial properties .

Pharmacokinetics

It’s worth noting that natural products often allow the possibility for biological activity or structural modification to improve potency and pharmacokinetics .

Result of Action

The molecular and cellular effects of the compound’s action are diverse due to the TMP group’s broad range of bioactivity effects . These effects include notable anti-cancer effects, promising anti-fungal and anti-bacterial properties, and potential against viruses such as the acquired immunodeficiency syndrome (AIDS) virus, hepatitis C virus, and influenza virus .

Properties

IUPAC Name

(2Z)-6-methoxy-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O6/c1-21-12-5-6-13-14(10-12)25-15(18(13)20)7-11-8-16(22-2)19(24-4)17(9-11)23-3/h5-10H,1-4H3/b15-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAXLSBBBMDPMSE-CHHVJCJISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=C(C(=C3)OC)OC)OC)/O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.